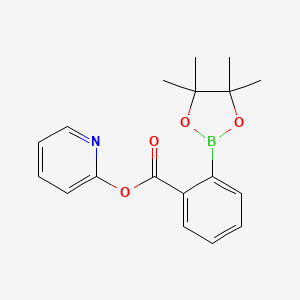

N-2-Pyridinyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Description

Properties

Molecular Formula |

C18H20BNO4 |

|---|---|

Molecular Weight |

325.2 g/mol |

IUPAC Name |

pyridin-2-yl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |

InChI |

InChI=1S/C18H20BNO4/c1-17(2)18(3,4)24-19(23-17)14-10-6-5-9-13(14)16(21)22-15-11-7-8-12-20-15/h5-12H,1-4H3 |

InChI Key |

IMHRVSYHTSREPV-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C(=O)OC3=CC=CC=N3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-2-Pyridinyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves the reaction of 2-pyridinylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Chemistry: In chemistry, N-2-Pyridinyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is used as a building block for the synthesis of more complex molecules. It is particularly useful in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .

Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. It serves as a precursor for the synthesis of inhibitors that target specific enzymes .

Medicine: In the medical field, the compound is investigated for its potential therapeutic applications. It is used in the development of drugs that target specific pathways involved in diseases such as cancer and microbial infections .

Industry: Industrially, the compound is used in the production of pharmaceuticals and agrochemicals. Its ability to form stable boron-carbon bonds makes it valuable in the synthesis of various products .

Mechanism of Action

The mechanism of action of N-2-Pyridinyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects .

Molecular Targets and Pathways:

Enzymes: The compound targets enzymes involved in critical biochemical pathways.

Pathways: It can affect pathways related to cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzamide Core

Key Structural Differences and Similarities:

- The pyridinyl group enhances electron deficiency, improving oxidative stability in cross-couplings .

- Biological Relevance : Compounds like m4 () and biphenyl derivatives () are explored as kinase inhibitors or tubulin binders, whereas the target’s pyridine moiety may favor interactions with metalloenzymes .

Physicochemical Properties

- Thermal Stability : The tetramethyl dioxaborolane group in the target compound resists thermal decomposition up to 150°C, critical for high-temperature reactions .

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Coupling Efficiency :

- The target compound exhibits >90% coupling yield with aryl halides under Pd catalysis due to optimal steric protection .

- Para-dioxaborolanyl analogs (e.g., ) show reduced yields (~70%) due to less effective steric shielding .

- Bulky substituents (e.g., 3-trifluoromethylphenyl in m4) hinder transmetallation, requiring higher catalyst loading .

Biological Activity

N-2-Pyridinyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Molecular Characteristics:

- Molecular Formula: C18H21BN2O3

- Molecular Weight: 324.182 g/mol

- CAS Number: 2180911-29-7

- IUPAC Name: N-pyridin-2-yl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

This compound has been studied for its role as an inhibitor of specific enzymes involved in various biological pathways. Notably:

-

Inhibition of Viral Proteases:

- The compound has shown potential as an inhibitor of the main protease (Mpro) of SARS-CoV-2. It binds to the catalytic site of the enzyme, blocking the cleavage of viral polyproteins essential for viral replication .

- In vitro studies demonstrated that derivatives of this compound can significantly reduce enzyme activity at concentrations as low as 20 µM .

- Selectivity and Potency:

Antiviral Activity

The antiviral properties of this compound are primarily attributed to its ability to inhibit viral replication through protease inhibition. The following table summarizes key findings from various studies:

| Study Reference | Biological Activity | IC50 (µM) | Notes |

|---|---|---|---|

| Mpro Inhibition | 20 | Selective inhibition observed | |

| Dual Inhibitor | <10 | Effective against multiple kinases | |

| Antiparasitic | 0.0035 | High potency against PfDHODH |

Case Studies

Several case studies have illustrated the efficacy of compounds related to N-2-Pyridinyl derivatives:

- Inhibition Studies:

- Clinical Relevance:

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing N-2-pyridinyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide?

Methodological Answer: The synthesis typically involves coupling a pyridinylbenzamide precursor with a boronic ester derivative. Key steps include:

- Inert Atmosphere: Reactions should be conducted under nitrogen or argon to prevent boronate oxidation .

- Solvent Selection: Polar aprotic solvents (e.g., DMF, THF) are preferred for intermediate formation and stability .

- Catalysis: Palladium catalysts (e.g., Pd(PPh₃)₄) may enhance Suzuki-Miyaura coupling efficiency for boronate integration .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization improves purity (>95%) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

- NMR Spectroscopy: Confirm boronate presence via ¹¹B NMR (~30 ppm) and aromatic proton integration in ¹H NMR .

- HPLC: Monitor purity with reverse-phase C18 columns (acetonitrile/water mobile phase) .

- Mass Spectrometry: ESI-MS in positive ion mode validates molecular weight (e.g., m/z 325.2 for [M+H]⁺) .

Q. What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Temperature: Store at 2–8°C in sealed, light-resistant vials to prevent boronate hydrolysis .

- Moisture Control: Use desiccants (e.g., silica gel) in storage containers to avoid degradation via ambient humidity .

Advanced Research Questions

Q. How does the boronate group influence reactivity in cross-coupling reactions?

Methodological Answer: The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group acts as a stable boronic ester, enabling:

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies may arise from:

- Solubility Variations: Pre-dissolve in DMSO (10 mM stock) and verify solubility in assay buffers (e.g., PBS) via dynamic light scattering .

- Assay Conditions: Standardize cell-based assays (e.g., MTT) with matched pH, temperature, and incubation times. Cross-validate with orthogonal methods (e.g., SPR for binding affinity) .

- Batch Consistency: Use HPLC to confirm purity differences between batches, which may explain activity variations .

Q. What strategies mitigate boronate hydrolysis during in vitro pharmacological studies?

Methodological Answer:

- Buffer Optimization: Use phosphate-free buffers (e.g., HEPES) at pH 7.4 to slow hydrolysis .

- Prodrug Design: Mask the boronate as a trifluoroborate salt or pinacol ester to enhance stability in aqueous media .

- Real-Time Monitoring: Track boronate integrity via LC-MS during assay timelines .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.